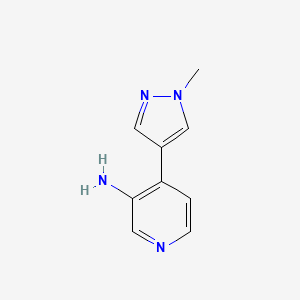

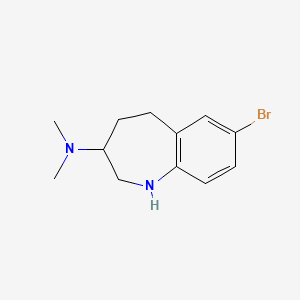

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine (MPA) is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Synthesis

The reactivity of derivatives related to 4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine makes them valuable building blocks for the synthesis of various heterocyclic compounds. These derivatives are used to create pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. Their unique reactivity offers mild reaction conditions for generating versatile dyes and heterocycles from a wide range of precursors, including amines and phenols, highlighting their significance in heterocyclic chemistry and drug synthesis (Gomaa & Ali, 2020).

Kinase Inhibition for Therapeutic Applications

Pyrazolo[3,4-b]pyridine scaffolds, closely related to the chemical structure , are extensively utilized in the design of kinase inhibitors due to their ability to interact with kinases in multiple binding modes. This versatility has led to the development of numerous patents covering a broad range of kinase targets, demonstrating the potential of such scaffolds in therapeutic applications, particularly in cancer treatment and anti-inflammatory drugs (Wenglowsky, 2013).

Catalysis and Organic Synthesis

The pyranopyrimidine core, related to the chemistry of this compound, is identified as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcases the application potential of these compounds in organic synthesis and catalysis, offering new avenues for developing lead molecules (Parmar, Vala, & Patel, 2023).

Heterocyclic N-oxide in Drug Development

Heterocyclic N-oxide derivatives synthesized from compounds similar to this compound are crucial in organic synthesis, catalysis, and drug development due to their versatility and biological significance. These compounds serve as intermediates in forming metal complexes, designing catalysts, and synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their antileishmanial and antimalarial activities .

Result of Action

It is known that similar compounds have shown potent antileishmanial and antimalarial activities .

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDASHAOZBEVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine](/img/structure/B2776153.png)

![Methyl N-[4-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]phenyl]carbamate](/img/structure/B2776154.png)

![3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776155.png)

![3-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776156.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)

![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)